Metaxalone-d6: A Comprehensive Technical Guide for Researchers
Metaxalone-d6: A Comprehensive Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Metaxalone-d6 is the deuterium-labeled analogue of Metaxalone, a centrally acting skeletal muscle relaxant. This technical guide provides a comprehensive overview of Metaxalone-d6, including its chemical properties, synthesis, and applications in research, with a primary focus on its use as an internal standard in quantitative analytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of the metabolic pathways of its non-labeled counterpart, Metaxalone. This document aims to serve as a critical resource for scientists utilizing Metaxalone-d6 in pharmacokinetic, bioequivalence, and metabolism studies.
Introduction to Metaxalone-d6
Metaxalone-d6 is a stable isotope-labeled version of Metaxalone, where six hydrogen atoms on the two methyl groups of the phenoxy moiety have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Metaxalone but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of Metaxalone in biological matrices.
Metaxalone itself is a muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its mechanism of action is not fully elucidated but is believed to be related to general central nervous system (CNS) depression rather than a direct effect on skeletal muscles.
Chemical Structure and Properties
The chemical structure of Metaxalone-d6 is identical to that of Metaxalone, with the exception of the six deuterium atoms.
Chemical Name: 5-[[3,5-di(methyl-d3)phenoxy]methyl]-2-oxazolidinone
Synonyms: Skelaxin-d6
Table 1: Physicochemical Properties of Metaxalone-d6
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉D₆NO₃ | |
| Molecular Weight | 227.29 g/mol | |
| CAS Number | 1189944-95-3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and chloroform | |
| SMILES | [2H]C([2H])([2H])C1=CC(C([2H])([2H])[2H])=CC(OCC2CNC(=O)O2)=C1 | |
| InChI | InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3 |
Synthesis of Metaxalone-d6
To synthesize Metaxalone-d6, one would start with 3,5-di(methyl-d3)phenol. This deuterated phenol would then follow a similar reaction pathway as its non-deuterated counterpart.
A general synthetic scheme for Metaxalone is as follows:
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Reaction of 3,5-dimethylphenol with epichlorohydrin to form 1-(3,5-dimethylphenoxy)-2,3-epoxypropane.
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The epoxide is then reacted with an amine, followed by cyclization to form the oxazolidinone ring.
To produce Metaxalone-d6, the starting material would be 3,5-di(methyl-d3)phenol.
Role as an Internal Standard
The primary application of Metaxalone-d6 is as an internal standard for the quantification of Metaxalone in biological samples, such as plasma and serum, using LC-MS/MS. The co-elution of the analyte (Metaxalone) and the internal standard (Metaxalone-d6) during chromatographic separation, along with their similar ionization efficiencies and fragmentation patterns in the mass spectrometer, allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocols
Quantification of Metaxalone in Human Plasma using LC-MS/MS
This section details a validated method for the determination of Metaxalone in human plasma using Metaxalone-d6 as an internal standard.
5.1.1. Materials and Reagents
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Metaxalone reference standard
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Metaxalone-d6 internal standard
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (with anticoagulant)
5.1.2. Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
5.1.3. Chromatographic Conditions
Table 2: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
5.1.4. Mass Spectrometric Conditions
Table 3: MS/MS Parameters
| Parameter | Metaxalone | Metaxalone-d6 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 222.1 → 161.1 | 228.1 → 167.1 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 200 ms | 200 ms |
5.1.5. Sample Preparation
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Pipette 100 µL of human plasma into a microcentrifuge tube.
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Add 20 µL of Metaxalone-d6 internal standard solution (concentration to be optimized).
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes.
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Transfer the supernatant to an HPLC vial for analysis.
5.1.6. Data Analysis
The concentration of Metaxalone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Metabolism of Metaxalone
Metaxalone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major enzymes involved in its metabolism are CYP1A2 and CYP2C19.[1] Other CYP enzymes such as CYP2D6, CYP2E1, and CYP3A4 play a lesser role. The metabolites are then excreted in the urine. The exact chemical structures of all metabolites have not been fully elucidated.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of Metaxalone.
Table 4: LC-MS/MS Method Validation Parameters for Metaxalone Quantification
| Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% bias) | ± 15% | |
| Recovery | > 85% |
Table 5: Pharmacokinetic Parameters of Metaxalone in Healthy Adults (800 mg oral dose)
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (hours) | 3.0 ± 1.2 | |
| Cmax (ng/mL) | 1816 ± 785 | |
| AUC₀-∞ (ng·h/mL) | 15044 ± 6920 | |
| t₁/₂ (hours) | 8.0 ± 4.6 |
Conclusion
Metaxalone-d6 is an indispensable tool for researchers and analytical scientists working with Metaxalone. Its use as an internal standard ensures the reliability and accuracy of quantitative data in complex biological matrices. This guide has provided a detailed overview of its properties, synthesis, and application, along with practical experimental protocols and relevant metabolic information. The data and methodologies presented herein should serve as a valuable resource for the design and execution of future studies involving Metaxalone.
